(2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide: is a complex organic compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused ring system composed of a pyridine ring and a pyrrole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable nucleophile. This step often requires the use of a strong base and elevated temperatures to facilitate the cyclization process.

Introduction of the Acetyl and Methyl Groups: The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively. These reactions typically require the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.

Quaternization to Form the Ammonium Salt: The final step involves the quaternization of the indolizine derivative with dimethylhexylamine in the presence of a suitable brominating agent, such as hydrobromic acid (HBr), to form the ammonium bromide salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and scalable production.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, leading to the formation of corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ammonium group, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) and cyanide ions (CN-) can be employed in substitution reactions.

Major Products

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted ammonium salts.

科学研究应用

Chemistry

In chemistry, (2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may enable the design of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

作用机制

The mechanism of action of (2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor or modulator of certain biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Similar Compounds

(2-(3-Acetyl-2-methyl-1-indolizinyl)acetic acid: This compound shares the indolizine core and acetyl group but differs in the presence of an acetic acid moiety instead of the dimethylhexylammonium group.

(2-(3-Acetyl-2-methyl-1-indolizinyl)ethylamine: Similar in structure but contains an ethylamine group instead of the dimethylhexylammonium group.

Uniqueness

The uniqueness of (2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

生物活性

(2-(3-Acetyl-2-methyl-1-indolizinyl)-2-methylethyl)dimethylhexylammonium bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound may exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

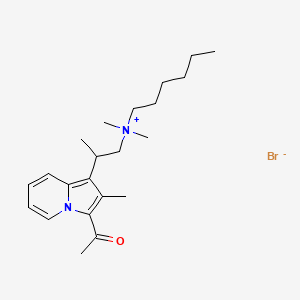

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a dimethylhexylammonium moiety, which is known for its surfactant properties, along with an indolizinyl group that may contribute to its biological activities.

Antimicrobial Activity

Research has indicated that quaternary ammonium compounds often possess antimicrobial properties. A study evaluating various derivatives of ammonium compounds found that they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli needs further investigation, but its structural similarity to known antimicrobial agents suggests potential efficacy.

Anti-inflammatory Effects

Quaternary ammonium compounds have also been studied for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines. The potential mechanism involves the modulation of signaling pathways related to inflammation. Investigating the specific effects of this compound on cytokine production could provide insights into its therapeutic applications in inflammatory diseases.

Antitumor Activity

The indolizinyl structure is associated with various anticancer activities in literature. Compounds containing this moiety have been shown to induce apoptosis in cancer cells. For instance, studies have reported that indole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing cell death pathways. The specific antitumor activity of this compound remains to be elucidated through targeted studies.

Case Studies and Research Findings

Table 1 summarizes key findings from research on related compounds that may provide insights into the biological activity of this compound.

Future Directions

Further research is essential to explore the full spectrum of biological activities associated with this compound. Key areas for future study include:

- In vitro and in vivo studies : To assess the antimicrobial, anti-inflammatory, and antitumor potential in controlled environments.

- Mechanistic studies : To understand the pathways through which this compound exerts its effects.

- Clinical trials : To evaluate safety and efficacy in human subjects.

属性

CAS 编号 |

66902-65-6 |

|---|---|

分子式 |

C22H35BrN2O |

分子量 |

423.4 g/mol |

IUPAC 名称 |

2-(3-acetyl-2-methylindolizin-1-yl)propyl-hexyl-dimethylazanium;bromide |

InChI |

InChI=1S/C22H35N2O.BrH/c1-7-8-9-12-15-24(5,6)16-17(2)21-18(3)22(19(4)25)23-14-11-10-13-20(21)23;/h10-11,13-14,17H,7-9,12,15-16H2,1-6H3;1H/q+1;/p-1 |

InChI 键 |

NJEWIYFJKWEUEN-UHFFFAOYSA-M |

规范 SMILES |

CCCCCC[N+](C)(C)CC(C)C1=C2C=CC=CN2C(=C1C)C(=O)C.[Br-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。